![molecular formula C27H25N3O B2847298 1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-85-4](/img/structure/B2847298.png)
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O and its molecular weight is 407.517. The purity is usually 95%.
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Biological Activity
1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core with a tert-butyl group and methoxy substitution. This structural arrangement is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H22N2O |
Molecular Weight | 306.4 g/mol |
CAS Number | 901043-85-4 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression is critical for their anti-inflammatory effects.
Key Findings:
- IC50 Values: Some derivatives exhibit IC50 values as low as 0.39 μM against NO production.
- Mechanism: The anti-inflammatory activity involves the downregulation of iNOS and COX-2 proteins, which are pivotal in inflammatory pathways .
Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anticancer potential. They have shown promise in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cells by inducing apoptosis via mitochondrial pathways. The presence of the methoxy group appears to enhance these effects.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features:
- Substituents: The position and nature of substituents on the phenyl rings significantly affect potency.
- Electron-donating groups such as methoxy enhance activity compared to electron-withdrawing groups.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-27(2,3)19-10-12-20(13-11-19)30-26-22-16-21(31-4)14-15-24(22)28-17-23(26)25(29-30)18-8-6-5-7-9-18/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAVIDYKYMSHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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